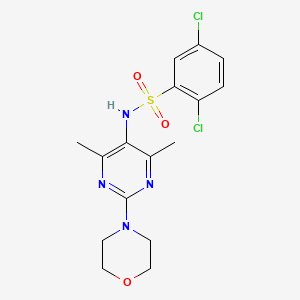

2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide

Description

2,5-Dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a dichlorobenzene moiety linked to a substituted pyrimidine ring via a sulfonamide bridge. The pyrimidine ring is further modified with methyl groups at positions 4 and 6 and a morpholine substituent at position 2.

Properties

IUPAC Name |

2,5-dichloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9,21H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSUVKDWTGSZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated to introduce chlorine atoms at the 4 and 6 positions, followed by further reactions to introduce the morpholinyl and benzenesulfonamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzenesulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl alcohols or amines.

Substitution: : The chlorine atoms on the pyrimidinyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to substitute the chlorine atoms, depending on the desired functional group.

Major Products Formed

Oxidation: : Sulfonic acids or sulfonyl chlorides.

Reduction: : Pyrimidinyl alcohols or amines.

Substitution: : Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. It can be used as a lead compound for the synthesis of new pharmaceuticals, particularly those targeting diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with structural similarities, particularly those containing pyrimidine, sulfonamide, or substituted aromatic systems.

Table 1: Structural Comparison of Key Compounds

Key Observations :

Substituent Diversity: The target compound’s morpholine and chlorine substituents contrast with the phenoxyacetamido and tetrahydropyrimidinone groups in ’s compounds. Morpholine enhances solubility and hydrogen-bonding capacity, while chlorine atoms may increase electrophilicity and binding affinity .

Functional Implications :

- Sulfonamide-containing compounds (e.g., the target) are often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to their ability to coordinate metal ions or mimic transition states .

- Compounds m, n, o in feature peptidomimetic motifs , suggesting applications in targeting proteolytic enzymes or GPCRs.

Crystallographic Tools in Structural Analysis :

- Programs like SHELXL and WinGX () are critical for resolving anisotropic displacement parameters and molecular geometries, which are essential for comparing bond lengths, angles, and packing interactions in such compounds. For example, the morpholine ring’s chair conformation in the target compound could be validated via SHELXL-refined crystallographic data .

Research Findings and Limitations

- Synthetic Challenges : The synthesis of such multi-substituted pyrimidines requires precise control over regioselectivity, often monitored via crystallographic validation (e.g., ORTEP for Windows, ) to confirm substituent positions .

Biological Activity

2,5-Dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C14H16Cl2N4O2S

- Molecular Weight : 361.24 g/mol

- IUPAC Name : 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Research indicates that it acts as an inhibitor of certain kinases, which play critical roles in signal transduction pathways. These pathways are essential for cell growth, differentiation, and metabolism.

Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is particularly noted against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. It has been found to induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests its role as a potential therapeutic agent in oncology.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain protein kinases, which are critical for tumor progression. For instance, it has shown promising results in inhibiting Aurora kinases, which are implicated in cancer cell division.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Reported apoptosis induction in MCF-7 breast cancer cells with IC50 values around 10 µM. |

| Study 3 | Evaluated the compound's effect on Aurora kinase inhibition, showing a reduction in tumor growth in xenograft models. |

Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound effectively inhibited bacterial growth at low concentrations (32 µg/mL) and was particularly effective against resistant strains.

- Anticancer Activity : Research highlighted in Cancer Research demonstrated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors such as Bax and reduced levels of anti-apoptotic factors like Bcl-2.

- Kinase Inhibition : A study in Molecular Cancer Therapeutics found that this compound selectively inhibited Aurora A and B kinases with IC50 values ranging from 50 to 100 nM, suggesting its potential use in targeted cancer therapies.

Q & A

Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays, and how are false positives mitigated?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., dihydrofolate reductase). Perform dose-response assays (IC50 determination) with positive/negative controls. Counter-screen against unrelated enzymes to exclude nonspecific inhibition. Validate via isothermal titration calorimetry (ITC) for binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.